Ethyl 3-fluoro-4-methoxybenzoylformate

CAS No.: 345-72-2

Cat. No.: VC2161427

Molecular Formula: C11H11FO4

Molecular Weight: 226.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 345-72-2 |

|---|---|

| Molecular Formula | C11H11FO4 |

| Molecular Weight | 226.2 g/mol |

| IUPAC Name | ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3 |

| Standard InChI Key | MKCWXEZQXVQTTN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)F |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)F |

Introduction

Structural Characteristics

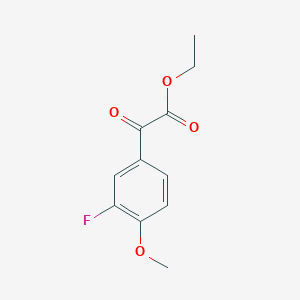

Ethyl 3-fluoro-4-methoxybenzoylformate is characterized by its distinctive molecular structure, which combines a benzoyl group with a formate ester. The formal IUPAC name for this compound is ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate . This nomenclature highlights the key structural components of the molecule, including the ethyl ester group, the 2-oxoacetate moiety, and the substituted phenyl ring with fluoro and methoxy groups.

The molecular formula of this compound is C₁₁H₁₁FO₄, with a corresponding molecular weight of 226.2 g/mol . The structure features a benzene ring substituted with a fluoro group at the 3-position and a methoxy group at the 4-position, connected to a 2-oxoacetate group that terminates in an ethyl ester.

Chemical Identifiers

Several standardized chemical identifiers are used to uniquely designate this compound:

The CAS registry number assigned to ethyl 3-fluoro-4-methoxybenzoylformate is 345-72-2, which serves as its primary identifier in chemical databases and regulatory documentation . This compound can also be identified by its unique SMILES notation: CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)F, which provides a linear representation of its molecular structure .

For more comprehensive structural representation, the InChI (International Chemical Identifier) is used: InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3 . The corresponding InChIKey is MKCWXEZQXVQTTN-UHFFFAOYSA-N , which serves as a condensed digital representation of the compound for database searching and information retrieval.

Physical and Chemical Properties

The physical and chemical properties of ethyl 3-fluoro-4-methoxybenzoylformate contribute significantly to its behavior in various applications and determine its handling requirements.

Predicted Collision Cross Section

Mass spectrometry analysis often relies on collision cross section (CCS) values for compound identification. The predicted collision cross section values for various adducts of ethyl 3-fluoro-4-methoxybenzoylformate are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.07141 | 148.2 |

| [M+Na]⁺ | 249.05335 | 159.0 |

| [M+NH₄]⁺ | 244.09795 | 154.2 |

| [M+K]⁺ | 265.02729 | 154.5 |

| [M-H]⁻ | 225.05685 | 147.1 |

| [M+Na-2H]⁻ | 247.03880 | 152.4 |

| [M]⁺ | 226.06358 | 149.1 |

| [M]⁻ | 226.06468 | 149.1 |

These collision cross section values provide important information for analytical chemists working with this compound, particularly in mass spectrometry-based applications .

Lipophilicity

The XLogP3-AA value of ethyl 3-fluoro-4-methoxybenzoylformate is reported to be 2.1 , indicating moderate lipophilicity. This property is particularly significant for pharmaceutical applications as it influences the compound's ability to penetrate biological membranes and interact with lipophilic binding sites in target proteins.

Applications and Significance

Ethyl 3-fluoro-4-methoxybenzoylformate has emerged as an important compound in various scientific fields, with particular relevance in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

In medicinal chemistry, ethyl 3-fluoro-4-methoxybenzoylformate serves as a valuable building block for the synthesis of pharmaceutically active compounds. The presence of the fluorine atom enhances lipophilicity, which can improve binding affinity to biological targets such as enzymes or receptors. This modification can lead to altered pharmacokinetics and pharmacodynamics, potentially influencing therapeutic efficacy.

The strategic positioning of the fluorine atom at the 3-position and the methoxy group at the 4-position of the phenyl ring creates a unique electronic environment that can contribute to specific biological interactions. This substitution pattern may influence how derivative compounds bind to target proteins, potentially affecting their potency and selectivity.

Role in Organic Synthesis

As an intermediate in various chemical reactions, ethyl 3-fluoro-4-methoxybenzoylformate plays a crucial role in organic synthesis pathways. The compound's reactive carbonyl groups, combined with the effects of the fluorine substituent, make it particularly valuable for constructing more complex molecules.

The ester functionality provides a convenient handle for further transformations, such as hydrolysis, transesterification, or reduction. Meanwhile, the ketone group offers opportunities for nucleophilic additions, condensations, and other carbonyl chemistry. These reactive sites make ethyl 3-fluoro-4-methoxybenzoylformate a versatile starting material for diverse synthetic routes.

Analytical Characterization

Analytical techniques provide essential information about the structure and purity of ethyl 3-fluoro-4-methoxybenzoylformate, supporting its identification and quality control.

Comparison with Related Compounds

Contextualizing ethyl 3-fluoro-4-methoxybenzoylformate within the broader family of related compounds provides insight into its unique properties and applications.

Structural Analogs

Several compounds share structural similarities with ethyl 3-fluoro-4-methoxybenzoylformate, including:

-

Ethyl 4-fluoro-3-methylbenzoate (C₁₀H₁₁FO₂): While this compound contains a similar fluorinated aromatic ring, it lacks the oxoacetate functionality, resulting in different chemical reactivity .

-

Methyl 2-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-oxoacetate: This analog features a trifluoromethoxy group instead of the methoxy group, potentially leading to enhanced lipophilicity and altered biological activity.

-

Ethyl (3-fluoro-4-methylbenzoyl)acetate (C₁₂H₁₃FO₃): This related compound contains a different substitution pattern on the aromatic ring and a modified side chain structure .

The specific substitution pattern in ethyl 3-fluoro-4-methoxybenzoylformate, particularly the presence and position of the fluorine atom, contributes to its unique chemical and biological profile compared to these structural analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume